Sulfo-Cyanine3 DBCO
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Overview
Description
Sulfo-Cyanine3 DBCO is a water-soluble fluorescent dye that features a cycloalkyne group, specifically dibenzocyclooctyne. This compound is primarily used in copper-free click chemistry, which is a biocompatible method for labeling biomolecules. The dye exhibits high reactivity towards azides, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3 DBCO involves the attachment of the dibenzocyclooctyne group to the Cyanine3 fluorophore. The process typically includes the following steps:
Preparation of DBCO NHS Ester: Dibenzocyclooctyne is reacted with N-hydroxysuccinimide (NHS) to form DBCO NHS ester.
Conjugation to Cyanine3: The DBCO NHS ester is then conjugated to the Cyanine3 fluorophore under mild conditions, usually in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of DBCO NHS Ester: Large quantities of dibenzocyclooctyne are reacted with NHS.
Conjugation in Large Reactors: The DBCO NHS ester is conjugated to Cyanine3 in industrial reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine3 DBCO primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azides, DBCO NHS ester, bases like sodium bicarbonate.
Conditions: Mild conditions, typically at room temperature, in aqueous or organic solvents like DMSO or DMF.
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole, formed by the reaction between the cycloalkyne group and an azide .
Scientific Research Applications
Sulfo-Cyanine3 DBCO is widely used in various scientific fields:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in labeling biomolecules, such as proteins and nucleic acids, for imaging and tracking.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of Sulfo-Cyanine3 DBCO involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The cycloalkyne group of DBCO reacts with azides to form stable triazoles. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The Cyanine3 fluorophore provides fluorescence, enabling visualization and tracking of the labeled molecules .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cyanine5 DBCO: Another water-soluble fluorescent dye with similar applications but different spectral properties.
Sulfo-Cyanine7 DBCO: A near-infrared dye used for deeper tissue imaging.
DBCO-PEG4-NHS Ester: A derivative used for conjugation to various biomolecules
Uniqueness
Sulfo-Cyanine3 DBCO is unique due to its specific excitation and emission wavelengths (555 nm and 570 nm, respectively), making it suitable for a wide range of standard fluorescent instrumentation. Its high water solubility and stability further enhance its applicability in biological systems .
Properties
Molecular Formula |
C51H55KN4O8S2 |
---|---|
Molecular Weight |
955.2 g/mol |
IUPAC Name |
potassium;1-[6-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C51H56N4O8S2.K/c1-50(2)41-33-39(64(58,59)60)27-29-44(41)53(5)46(50)21-16-22-47-51(3,4)42-34-40(65(61,62)63)28-30-45(42)54(47)32-15-7-8-23-48(56)52-31-14-6-9-24-49(57)55-35-38-19-11-10-17-36(38)25-26-37-18-12-13-20-43(37)55;/h10-13,16-22,27-30,33-34H,6-9,14-15,23-24,31-32,35H2,1-5H3,(H2-,52,56,58,59,60,61,62,63);/q;+1/p-1 |
InChI Key |
RVXZNWAROQXSQM-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
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